

# Application Notes and Protocols for AZ-PFKFB3-67 Administration in Animal Studies

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## Compound of Interest

Compound Name: AZ-PFKFB3-67

Cat. No.: B15573944

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These application notes provide a comprehensive guide for the in vivo administration of **AZ-PFKFB3-67**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The protocols outlined below are intended to assist in the design and execution of animal studies for oncology and immunology research.

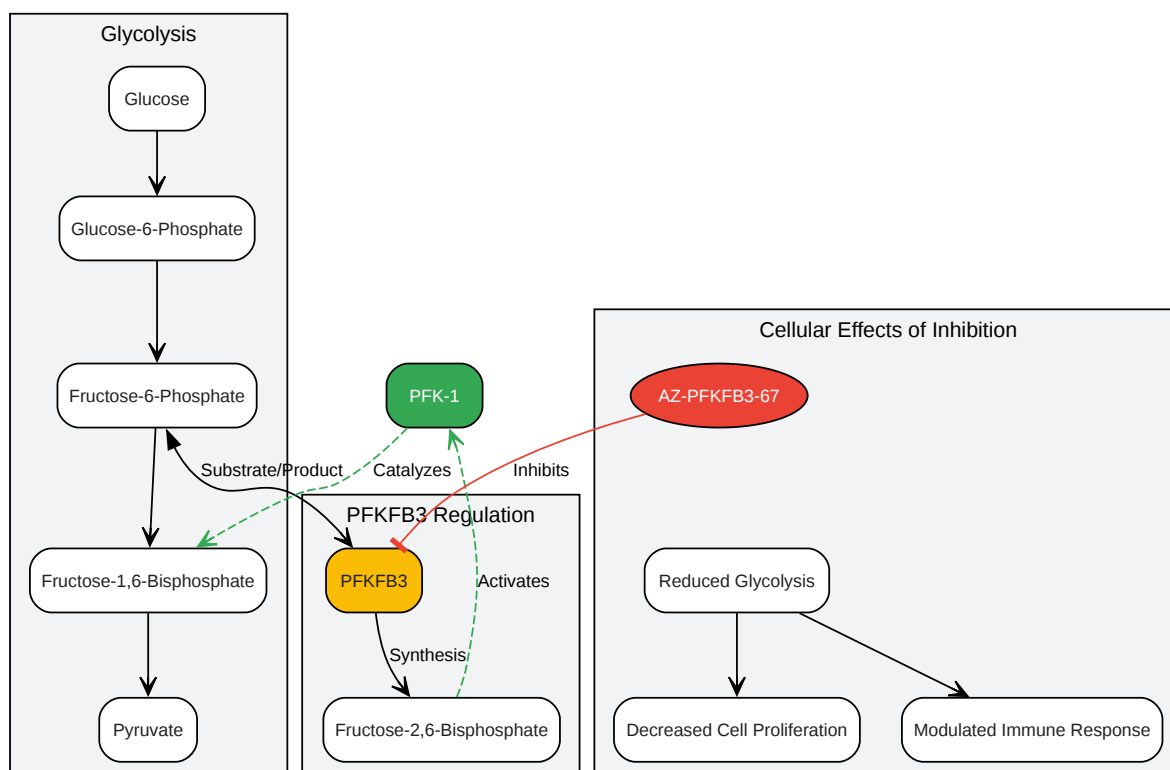
## Introduction

PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells and activated immune cells to meet their increased energetic and biosynthetic demands. Inhibition of PFKFB3 presents a promising therapeutic strategy to target the metabolic vulnerabilities of tumors and modulate immune responses. **AZ-PFKFB3-67** is a highly selective and potent small molecule inhibitor of PFKFB3 with an IC<sub>50</sub> of 11 nM.<sup>[1]</sup> These notes provide detailed protocols for its use in preclinical animal models.

## PFKFB3 Signaling Pathway

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, **AZ-PFKFB3-67** reduces the levels of F-2,6-BP, thereby decreasing the glycolytic flux. This can lead to reduced proliferation and survival of cancer cells and modulation of immune cell function.

PFKFB3 Signaling Pathway and Inhibition by AZ-PFKFB3-67

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Caption: PFKFB3 signaling pathway and the point of inhibition by **AZ-PFKFB3-67**.

## Data Presentation

The following tables summarize the available quantitative data for **AZ-PFKFB3-67** and other relevant PFKFB3 inhibitors in animal studies.

Table 1: In Vivo Efficacy of PFKFB3 Inhibitors

Compound	Animal Model	Tumor/Disease Type	Dosing Regimen	Efficacy	Reference
AZ-PFKFB3-67	C57BL/6 Mice	Matrigel Plug Angiogenesis	115 µg/kg (route not specified)	Significant inhibition of new vessel formation	[2]
AZ-PFKFB3-67	Mice	Ischemia/Reperfusion	60 mg/kg, single i.v. injection	Decreased infarcted brain volume to 27% (from 43% in untreated)	[3]
PFK15 (PFKFB3 inhibitor)	C57BL/6 Mice	Lewis Lung Carcinoma	25 mg/kg, i.p., every 3 days	Significant tumor growth inhibition	[4]
PFK15 (PFKFB3 inhibitor)	Rag-/- Mice	T-cell Transfer Colitis	25 mg/kg, i.p., every 3 days	Attenuated inflammation and colitis severity	[5]

Table 2: Pharmacokinetic Parameters of PFKFB3 Inhibitors

Compound	Species	Dose and Route	Cmax	T1/2	Bioavailability	Reference
PFK15	C57BL/6 Mice	25 mg/kg, i.p.	3053 ng/mL	5.1 h	N/A	[4]
Lenalidomide (example small molecule)	Mice	10 mg/kg, i.p.	~1.6 µg/mL	~2 h	105% (compared to i.v.)	

Note: Pharmacokinetic data for **AZ-PFKFB3-67** is not readily available in the public domain.

## Experimental Protocols

The following are detailed protocols for the preparation and administration of **AZ-PFKFB3-67** in preclinical animal models.

### Formulation Protocol

Materials:

- **AZ-PFKFB3-67** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

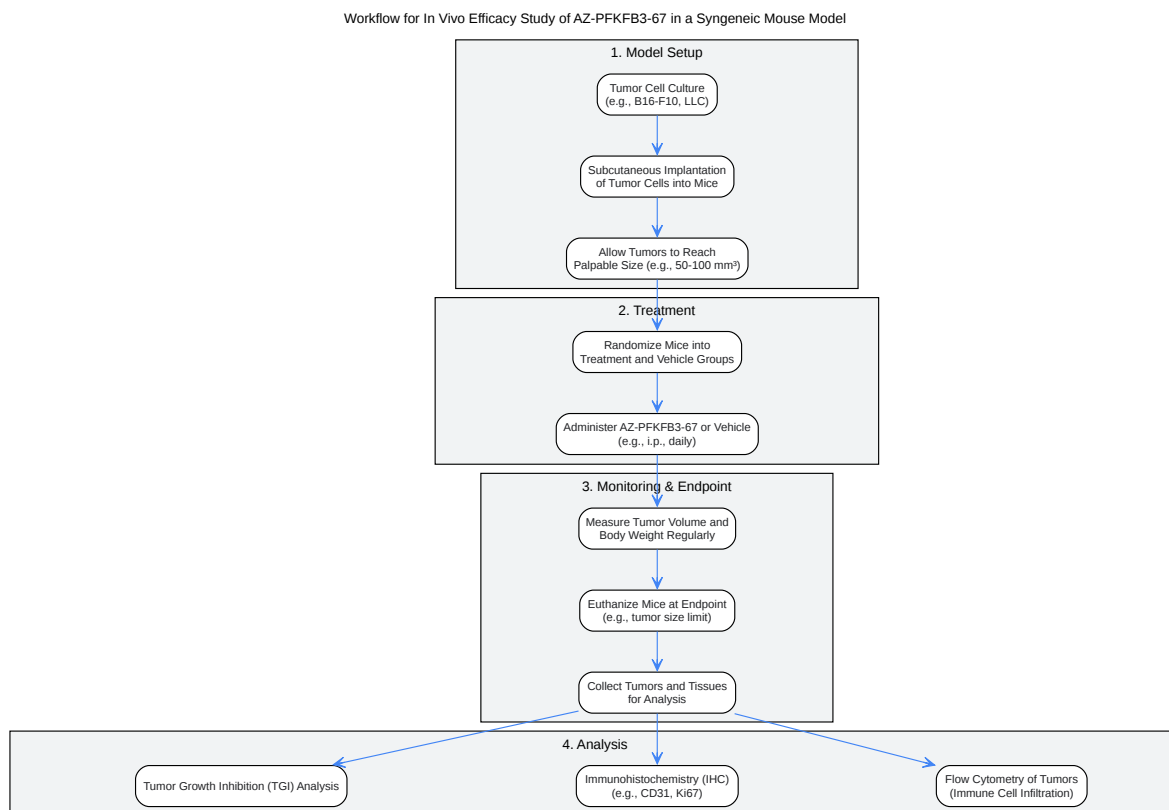
Procedure for Intraperitoneal (i.p.) Injection:

- Stock Solution Preparation:
  - Due to its solubility, **AZ-PFKFB3-67** should first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).<sup>[5]</sup> Information from suppliers indicates solubility up to 100 mM in DMSO.<sup>[6]</sup>
  - Ensure the powder is completely dissolved by vortexing.
- Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
  - Calculate the required amount of **AZ-PFKFB3-67** per mouse:  $10 \text{ mg/kg} \times 0.02 \text{ kg} = 0.2 \text{ mg}$ .
  - From the 10 mg/mL stock, this corresponds to 20 µL.

- A common vehicle for i.p. injections is a mixture of DMSO, PEG, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.
- To prepare the final injection solution for one mouse, mix:
  - 10  $\mu$ L of vehicle (DMSO/PEG300/Saline in a 1:4:5 ratio, prepared in advance)
  - 20  $\mu$ L of the 10 mg/mL **AZ-PFKFB3-67** stock in DMSO.
  - 70  $\mu$ L of saline.
- Vortex the solution thoroughly to ensure it is a clear, homogenous solution. Prepare fresh daily.

Note: The final concentration of DMSO in the injected volume should be kept low (ideally below 10%) to avoid toxicity. Adjust the volumes accordingly for different dosing concentrations and animal numbers.

## In Vivo Experimental Workflow: Oncology (Syngeneic Tumor Model)



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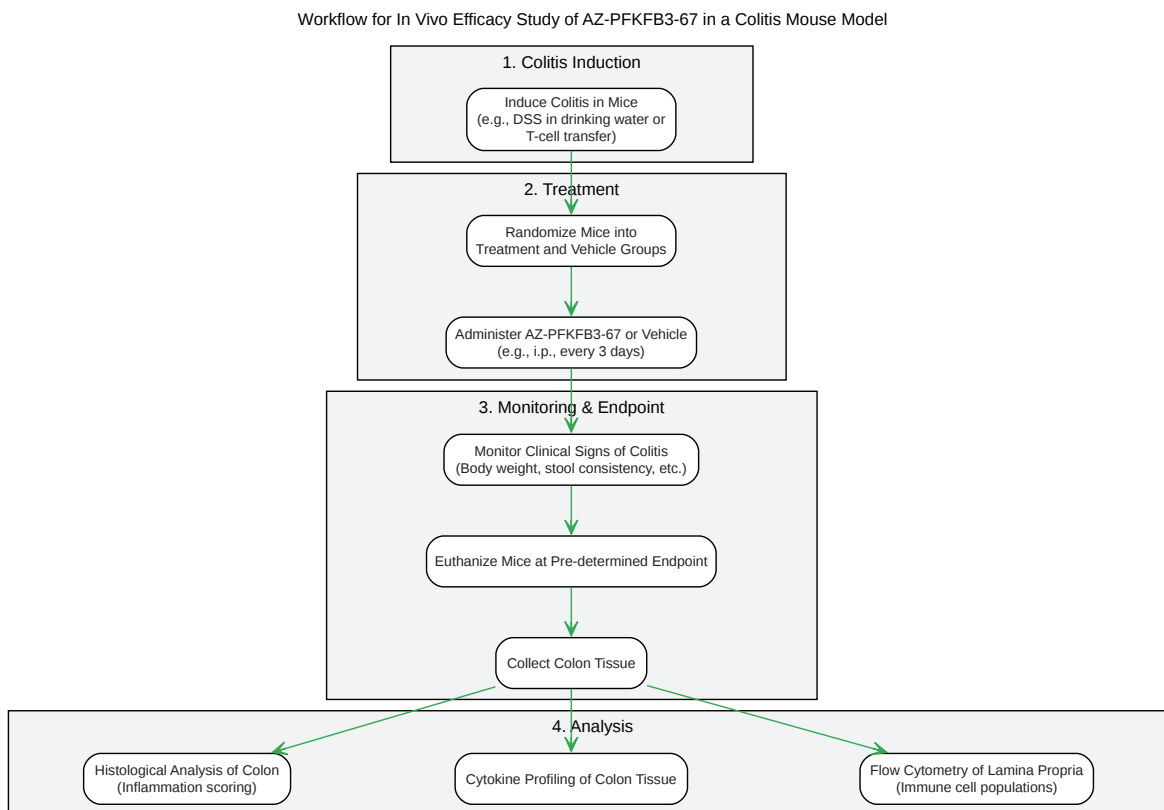
Caption: A typical experimental workflow for evaluating **AZ-PFKFB3-67** in a cancer model.

Protocol:

- Animal Model:
  - Use syngeneic mouse models (e.g., C57BL/6 mice for B16-F10 melanoma or Lewis Lung Carcinoma) to allow for the evaluation of the drug's effect on the tumor microenvironment and anti-tumor immunity.
- Tumor Cell Implantation:
  - Inject a suspension of tumor cells (e.g.,  $0.5 \times 10^6$  cells in 100  $\mu$ L of sterile PBS) subcutaneously into the flank of the mice.

- Treatment Initiation:
  - Once tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
  - Based on data from similar PFKFB3 inhibitors, a starting dose could be in the range of 10-25 mg/kg administered intraperitoneally once daily.<sup>[4]</sup>
  - Prepare the dosing solution as described in the formulation protocol.
  - Administer the drug or vehicle control according to the planned schedule.
- Monitoring and Endpoint:
  - Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.
  - The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
- Endpoint Analysis:
  - At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or angiogenesis markers like CD31) and flow cytometry to analyze the immune cell infiltrate.

## In Vivo Experimental Workflow: Immunology (Colitis Model)



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Caption: A typical experimental workflow for evaluating **AZ-PFKFB3-67** in an immunology model.

Protocol:

- Animal Model:
  - Use an appropriate mouse model of colitis, such as the dextran sulfate sodium (DSS)-induced colitis model or the T-cell transfer model of colitis.
- Colitis Induction:
  - For the DSS model, administer DSS in the drinking water for a defined period.
  - For the T-cell transfer model, inject naive T cells into immunodeficient mice.



- Treatment:
  - Based on studies with the PFKFB3 inhibitor PFK15 in a colitis model, a dose of 25 mg/kg administered intraperitoneally every three days can be considered as a starting point.[\[5\]](#)
  - Prepare the dosing solution as described in the formulation protocol.
- Monitoring:
  - Monitor the mice for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and collect the colons.
  - Measure the colon length and weight.
  - Perform histological analysis to assess the degree of inflammation and tissue damage.
  - Isolate lamina propria lymphocytes for flow cytometric analysis of immune cell populations.
  - Homogenize colon tissue for cytokine and chemokine analysis.

## Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of **AZ-PFKFB3-67** in oncology and immunology research. Due to the limited publicly available data on the in vivo administration of **AZ-PFKFB3-67** in these specific therapeutic areas, the protocols are based on its known properties and data from studies using other PFKFB3 inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental design. Careful consideration of the formulation is crucial for ensuring the bioavailability and efficacy of this compound.

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